molecular formula C11H12Cl2N2O2 B7557788 N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide

N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide

Cat. No.: B7557788
M. Wt: 275.13 g/mol
InChI Key: DYXFSZKRBWAMCN-UHFFFAOYSA-N
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Description

N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide is a synthetic organic compound with the molecular formula C11H13ClN2O2. This compound is characterized by the presence of a chloroacetamide group and a chlorophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide typically involves the reaction of 4-chloro-3-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with receptors are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

    2-aminothiazole-based compounds: Exhibits a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects.

Uniqueness

N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide stands out due to its unique combination of chloroacetamide and chlorophenyl groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-2-10(16)14-7-3-4-8(13)9(5-7)15-11(17)6-12/h3-5H,2,6H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXFSZKRBWAMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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